molecular formula C8H9BrO B1527726 (2-Bromo-4-methylphenyl)methanol CAS No. 824-53-3

(2-Bromo-4-methylphenyl)methanol

Cat. No.: B1527726
CAS No.: 824-53-3
M. Wt: 201.06 g/mol
InChI Key: RAJNCYHWPIQECA-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Biological Activity

(2-Bromo-4-methylphenyl)methanol, with the chemical formula C8H9BrO\text{C}_8\text{H}_9\text{BrO} and a molecular weight of 201.06 g/mol, is an organic compound characterized by a bromine atom at the 2-position of a methyl-substituted phenyl ring and a hydroxymethyl group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving bromination of 4-methylphenol or related derivatives. The general reaction pathway includes:

  • Bromination : Reacting 4-methylphenol with bromine in an appropriate solvent.
  • Reduction : Reducing the resulting brominated compound to obtain this compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in various biological models, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, including pancreatic and breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
Pancreatic cancer25
Breast cancer30

The biological activity of this compound is influenced by its molecular structure. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biomolecules, further influencing its biological effects.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated phenols, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups .
  • Anti-inflammatory Research : A recent investigation demonstrated that this compound reduced levels of TNF-alpha in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
  • Anticancer Investigation : In vitro tests conducted on pancreatic cancer cells showed that treatment with this compound led to increased apoptosis rates and decreased cell viability .

Properties

IUPAC Name

(2-bromo-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNCYHWPIQECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728972
Record name (2-Bromo-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-53-3
Record name 2-Bromo-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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